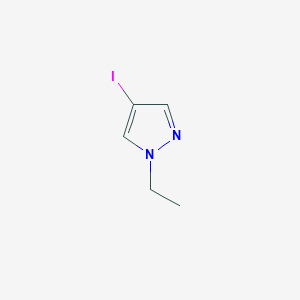

1-Éthyl-4-iodo-1H-pyrazole

Vue d'ensemble

Description

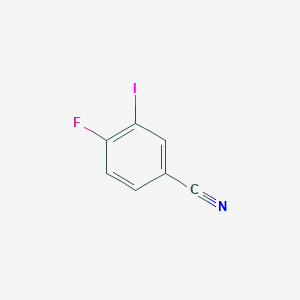

1-Ethyl-4-iodo-1H-pyrazole is a chemical compound with the CAS Number: 172282-34-7 . It has a molecular weight of 222.03 . It is stored at ambient temperature and is shipped at the same temperature . It is in liquid form .

Synthesis Analysis

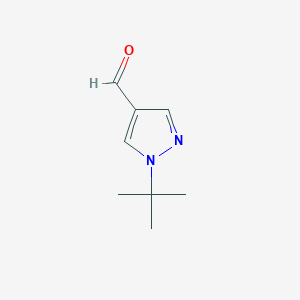

Pyrazole synthesis involves various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-iodo-1H-pyrazole can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-iodo-1H-pyrazole include its molecular weight of 222.03 . It is in liquid form . More detailed properties are not available in the search results.Applications De Recherche Scientifique

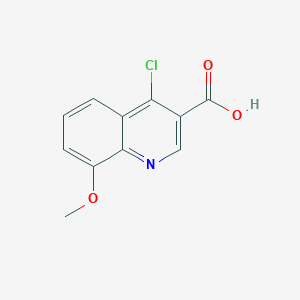

Chimie médicinale

Les pyrazoles, y compris le 1-Éthyl-4-iodo-1H-pyrazole, ont une large gamme d'applications en chimie médicinale . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, les pyrazoles sont fréquemment utilisés en raison de leurs effets pharmacologiques sur les humains . Par exemple, un dérivé de pyrazole synthétisé s'est avéré provoquer la mort des cellules 4 T1 en empêchant la cicatrisation des plaies et la formation de colonies, en retardant la phase G0/G1 du cycle cellulaire, en activant les niveaux de p27 et très probablement en induisant l'apoptose par l'ADN .

Agrochimie

Les pyrazoles sont également appliqués en agrochimie . Cependant, les applications spécifiques du this compound dans ce domaine ne sont pas détaillées dans les ressources disponibles.

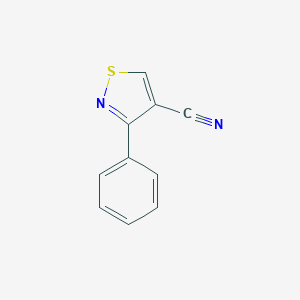

Chimie de coordination

En chimie de coordination, les pyrazoles sont populaires pour leur capacité à former des complexes avec divers métaux .

Chimie organométallique

Les pyrazoles, y compris le this compound, sont utilisés en chimie organométallique . Ils peuvent former des composés organométalliques, qui sont utiles dans de nombreux domaines de la chimie.

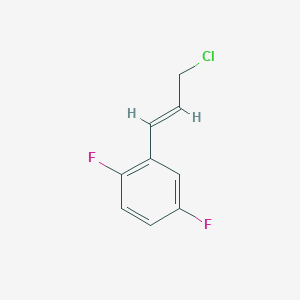

Synthèse d'hétérobiaryles

Le this compound a été utilisé dans une synthèse d'hétérobiaryles catalysée par l'indium . <a data-citationid="f323586e-7a29-4a20-6137-cb742aadc4aa-38-group" h="ID=SERP,5015.1" href="https://www.intechopen.com/chapters/8495

Safety and Hazards

1-Ethyl-4-iodo-1H-pyrazole has several safety warnings. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

Orientations Futures

Pyrazole derivatives, including 1-Ethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are versatile frameworks in various sectors of the chemical industry. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mécanisme D'action

Target of Action

The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-4-iodo-1H-pyrazole are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-iodo-1H-pyrazole’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-4-iodo-1H-pyrazole. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .

Analyse Biochimique

Biochemical Properties

1-Ethyl-4-iodo-1H-pyrazole, like other pyrazoles, can interact with various enzymes, proteins, and other biomolecules. Specific interactions of 1-Ethyl-4-iodo-1H-pyrazole have not been extensively studied. Pyrazole derivatives are known to exhibit potent antileishmanial and antimalarial activities .

Cellular Effects

Pyrazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Ethyl-4-iodo-1H-pyrazole at different dosages in animal models have not been reported. Studies on similar pyrazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

1-ethyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZIDZDMNYAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601984 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172282-34-7 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.